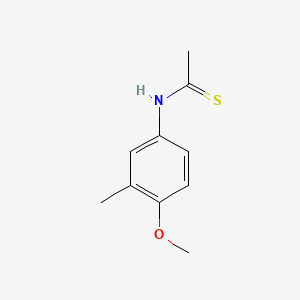

Ethanethioamide, N-(4-methoxy-3-methylphenyl)-

カタログ番号 B1659191

CAS番号:

63815-96-3

分子量: 195.28 g/mol

InChIキー: DFJIUBHOKGQVPY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04515888

Procedure details

185 g of 2-methyl-4-acetamino-anisole (prepared by procedures described by M. Heidelberg and W. A. Jacobs in J.A.C.S. 41 (1919) p. 1453), 100 ml of pyridine and 250 ml of anhydrous dioxane were poured into a 1 l. multi-neck flask mounted on an oil bath whose temperature was 100° C. After complete dissolution, 130 g of P2S5 were added thereto in small portions under stirring; after the addition, the solution thus obtained was stirred for another 45 minutes by maintaining the conditions of the reaction temperature. The reaction mixture was poured into a 5 l. of a very cold water solution of 45 g of NaOH; animal charcoal was added thereto and the whole stirred for 1 hour. After filtration, the solution was poured into a Keller flask, provided with a stirrer and externally cooled, cautiously acidified with concentrated HCl to pH=4-5, keeping the temperature lower than +5° C. After approximately 1 hour of stirring, the product, thus separated, was filtered with a Buchner and washed with water. The raw product was crystallized many times from ligroin in the presence of animal charcoal to reach a melting point of 88.5°-89° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=O)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:15].[OH-].[Na+].C.Cl>O.O1CCOCC1.N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=[S:15])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

185 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC(=C1)NC(=O)C)OC

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

|

Step Three

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

in small portions under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

multi-neck flask mounted on an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution thus obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for another 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by maintaining the conditions of the reaction temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured into a 5 l

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the whole stirred for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was poured into a Keller flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

externally cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lower than +5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After approximately 1 hour of stirring

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product, thus separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered with a Buchner

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The raw product was crystallized many times from ligroin in the presence of animal charcoal

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C=CC(=C1)NC(=S)C)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |